2-(2,4-Dichlorophenylmethoxy)phenylboronic acid
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Description
2-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H11BCl2O3 and its molecular weight is 296.938. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(2,4-Dichlorophenylmethoxy)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound of interest) transfers an organic group to the palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
Properties
IUPAC Name |
[2-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNSZIXNILDVEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655841 |
Source
|
Record name | {2-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-69-7 |
Source
|
Record name | Boronic acid, B-[2-[(2,4-dichlorophenyl)methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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